molecular formula C6H13NO2 B167607 N,N-Diethylglycine CAS No. 1606-01-5

N,N-Diethylglycine

Cat. No.: B167607
CAS No.: 1606-01-5
M. Wt: 131.17 g/mol
InChI Key: SGXDXUYKISDCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylglycine is an organic compound that belongs to the class of N-alkylated glycine derivatives It is characterized by the presence of two ethyl groups attached to the nitrogen atom of the glycine molecule

Mechanism of Action

Target of Action

N,N-Diethylglycine (DEG) is a derivative of the amino acid glycine .

Mode of Action

It’s believed that deg, like dmg, may be involved in transmethylation processes, where it donates its methyl groups to help produce sulfur-adenosylmethionine (same), a metabolite essential for many cellular processes . This process could potentially influence various biochemical reactions in the body.

Biochemical Pathways

DEG may be involved in the metabolism of homocysteine to methionine, similar to DMG . In this pathway, betaine, formed from choline, donates a methyl group to homocysteine to form methionine, and DEG is formed by the removal of one methyl group from betaine . Methionine is an essential amino acid involved in protein synthesis and other metabolic processes.

Pharmacokinetics

DMG is known to be well-absorbed and distributed throughout the body, and it’s metabolized in the liver . More research is needed to confirm the ADME properties of DEG.

Result of Action

Studies on dmg have shown that it can promote the proliferation of human epidermal keratinocytes, increase their migration rate, and upregulate the synthesis and release of specific growth factors . It also exerts robust anti-inflammatory and antioxidant effects . Similar effects could potentially be expected from DEG, but more research is needed to confirm this.

Action Environment

The action, efficacy, and stability of DEG can be influenced by various environmental factors. For instance, in animal husbandry, DMG has been used to improve feed/weight ratio, induce fattening, and boost physical performance . It’s possible that DEG could have similar uses and that its efficacy could be influenced by factors such as diet and physical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylglycine can be synthesized through several methods. One common approach involves the alkylation of glycine with diethylamine. The reaction typically requires a base, such as sodium hydroxide, to deprotonate the glycine, making it more nucleophilic. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of this compound.

Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The ethyl groups on the nitrogen atom can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N,N-Diethylglycine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of various chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

    N,N-Dimethylglycine: Similar in structure but with methyl groups instead of ethyl groups.

    N,N-Diethylalanine: Another N-alkylated amino acid with a similar structure but different side chains.

    N,N-Diethylaminoethanol: A related compound with an ethanol group instead of a glycine backbone.

Uniqueness: N,N-Diethylglycine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl groups provide different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(diethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7(4-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXDXUYKISDCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166941
Record name N,N-Diethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-01-5
Record name N,N-Diethylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1606-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWC379GNX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diethylglycine
Reactant of Route 2
N,N-Diethylglycine
Reactant of Route 3
N,N-Diethylglycine
Reactant of Route 4
N,N-Diethylglycine
Customer
Q & A

Q1: What is the mechanism of action of N,N-Diethylglycine on glycine transporters?

A: this compound (DEG) acts as a low-affinity substrate for both GlyT1 and GlyT2, the two main glycine transporters. This means that DEG can bind to these transporters and be transported into cells, but with lower efficiency than glycine itself []. This action potentially increases the extracellular concentration of glycine, leading to enhanced glycinergic neurotransmission.

Q2: How does this compound interact with glycine receptors?

A: In addition to its effects on glycine transporters, DEG also acts as a mild positive allosteric modulator of GlyRα1 at intermediate concentrations []. This means that DEG can bind to a site on the GlyRα1 receptor distinct from the glycine binding site, enhancing the receptor's response to glycine.

Q3: What is the significance of the structural similarity between this compound and other known GlyT1 substrates?

A: The structural resemblance of DEG to other GlyT1 substrates suggests that it might compete with glycine for binding to these transporters. This competition could lead to an increase in extracellular glycine levels, contributing to the potential analgesic effects of DEG [].

Q4: What are the implications of this compound being a metabolite of propacetamol?

A: Propacetamol, a prodrug of acetaminophen, is metabolized in vivo into DEG and acetaminophen [, ]. While acetaminophen is known for its analgesic properties, the discovery of DEG's interaction with glycine transporters and receptors suggests that it might contribute to the overall analgesic effect of propacetamol.

Q5: Can you explain the allergic contact dermatitis associated with propacetamol in the context of this compound?

A: Research indicates that allergic contact dermatitis from propacetamol is likely due to sensitization to activated this compound []. Propacetamol acts as an activated form of DEG, facilitating its transfer to nucleophilic residues of proteins, triggering an immune response in sensitive individuals.

Q6: How is this compound used as a protecting group in peptide synthesis, and what unexpected side reaction was observed?

A: While t-amyloxycarbonyl (AOC) is used as a protecting group in peptide synthesis, using AOC-chloride with certain amino acid esters led to the unexpected formation of ureid-type byproducts. The use of this compound ethyl ester instead of triethylamine successfully suppressed this side reaction [].

Q7: What is the role of this compound in the synthesis of propacetamol hydrochloride?

A: In a streamlined synthesis of propacetamol hydrochloride, chloroacetic acid-4-acetylamino phenyl ester undergoes amination with diethylamine, directly yielding N,N'-diethylglycine 4-acetylamino phenyl ester, which is then acidified to obtain the final product [].

Q8: What spectroscopic techniques are used to characterize this compound esters?

A: Researchers utilize Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (~1HNMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the chemical structures of various synthesized this compound esters [].

Q9: What are the optimal reaction conditions for synthesizing this compound esters using tin(II) chloride as a catalyst?

A: Research indicates that a molar ratio of fatty alcohol:this compound:tin(II) chloride of 1:1.2:0.09, refluxing in cyclohexane for 2.5 hours are the optimal conditions for achieving high yields (89.3%~97.6%) of this compound esters [].

Q10: How has this compound been studied in the context of complex formation with metal ions?

A: this compound's complex formation with copper(II) has been investigated in acetonitrile []. Further research explored complex compounds of copper(II) and zinc(II) with this compound in both water and water-methanol systems [, ]. These studies contribute to understanding the coordination chemistry of this compound and its potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.